2-[4-(aminomethyl)phenyl]acetamide
Overview
Description
2-[4-(aminomethyl)phenyl]acetamide is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.208 g/mol. This compound is characterized by the presence of an aminocarbonylmethyl group attached to a benzenemethanamine structure. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-carboxylbenzaldehyde or its alkyl ester with hydroxyamine to form an oxime, followed by contact reduction using hydrogen in a sodium hydroxide aqueous solution . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic reduction processes. For example, the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia is a widely used method . This approach ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(aminomethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce various amines.
Scientific Research Applications
2-[4-(aminomethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(aminomethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminomethylbenzoic acid: Similar in structure but contains a carboxylic acid group instead of an aminocarbonylmethyl group.
4-Aminobenzylamine: Lacks the carbonyl group present in 2-[4-(aminomethyl)phenyl]acetamide.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be suitable.
Biological Activity
2-[4-(Aminomethyl)phenyl]acetamide, also known as N-(4-(aminomethyl)phenyl)acetamide, is a chemical compound that has garnered attention due to its diverse biological activities. With a molecular formula of C₉H₁₃N₂O and a molecular weight of approximately 163.21 g/mol, this compound is primarily studied for its potential therapeutic applications in pharmacology, particularly in the fields of analgesia and anti-inflammation.
- Molecular Formula : C₉H₁₃N₂O
- Molecular Weight : 163.21 g/mol
- Appearance : White to yellow powder
- CAS Number : 181466-81-9
Preliminary studies suggest that this compound interacts with various biological pathways. Its ability to penetrate biological membranes indicates potential central nervous system activity, making it a candidate for neuropharmacological investigations. The compound may inhibit specific enzymes involved in inflammatory processes, contributing to its analgesic properties .
Analgesic and Anti-inflammatory Effects
Research indicates that this compound exhibits significant analgesic and anti-inflammatory effects. In vitro studies have shown that it can reduce pain responses in animal models, suggesting its potential as a non-opioid analgesic agent. The compound's mechanism involves modulation of pain pathways, potentially through inhibition of cyclooxygenase (COX) enzymes .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been tested against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. The compound demonstrated IC50 values indicating cytotoxic effects on these cell lines, which suggests its potential as an anticancer agent .
Cell Line | IC50 Value (µM) |
---|---|
PC-3 (Prostate) | 0.67 |
HCT-116 (Colon) | 0.80 |
ACHN (Renal) | 0.87 |
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various receptors and enzymes. It has shown promising results in inhibiting certain inflammatory enzymes and receptors involved in cancer progression .
Case Study 1: Analgesic Activity
In a controlled study involving rodent models, the administration of this compound resulted in a significant reduction in pain response compared to control groups. The study measured pain thresholds using the hot plate test, demonstrating that the compound effectively alleviated pain without the side effects commonly associated with opioid analgesics.
Case Study 2: Anticancer Activity
A recent investigation evaluated the efficacy of this compound against human cancer cell lines using an MTT assay. The results indicated that the compound inhibited cell proliferation significantly across multiple cancer types, especially in prostate and colon cancer cells. Further molecular docking studies revealed potential interactions with key proteins involved in cancer cell survival .
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are crucial. The compound is classified under GHS hazard class as an irritant, necessitating careful handling during research applications . Ongoing toxicological evaluations aim to establish safe dosage ranges for therapeutic use.
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYSQDYLCWIDNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.